Dihydroergotamine is a semisynthetic derivative of ergotamine, an alkaloid derived from the fungus Claviceps purpurea. It is classified as an ergot alkaloid and is primarily used in the treatment of migraines and cluster headaches. The compound is notable for its vasoconstrictive properties, which are beneficial in alleviating headache symptoms. The full IUPAC name of dihydroergotamine is (2R,4R,7R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene-4-carboxamide .
Dihydroergotamine is synthesized from ergotamine through a reduction process that modifies the ergoline structure. It belongs to a class of compounds known as ergot alkaloids, which have a long history in medicine for their vasoconstrictive effects and their role in treating various types of headaches .
The primary method for synthesizing dihydroergotamine involves the hydrogenation of the double bond in the ergoline ring of ergotamine at the 9-position. This reduction process converts the unsaturated bond into a saturated one, yielding dihydroergotamine .
The synthesis can be summarized as follows:
This transformation enhances the pharmacological profile of the compound, making it more effective for treating migraines compared to its precursor .
Dihydroergotamine features a complex molecular structure characterized by multiple rings and chiral centers:
The structure includes an ergoline ring system that is crucial for its biological activity.
Dihydroergotamine undergoes various chemical reactions primarily related to its metabolism and interaction with biological targets:
These reactions highlight the compound's pharmacokinetic properties and its mechanism of action in treating migraines.
Dihydroergotamine's mechanism of action involves several pathways:
This dual action helps alleviate migraine symptoms effectively.
Property | Value |
---|---|
Molecular Weight | 583.7 g/mol |
Physical Appearance | Solid |
Melting Point | 219°C |
Water Solubility | 0.229 mg/mL |
Octanol/Water Partition Coefficient | 2 |
Number of Chiral Centers | 7 |
These properties are critical for understanding how dihydroergotamine behaves in different environments and its suitability for therapeutic applications .
Dihydroergotamine has several important clinical applications:
The compound has been integrated into various pharmaceutical formulations, including injectable forms that enhance its bioavailability compared to oral administration due to significant first-pass metabolism when taken orally .
Dihydroergotamine (DHE) originates from ergot alkaloids derived from the fungus Claviceps purpurea, which infects rye and other cereals. Historical records dating to 1550 BC describe ergot preparations for obstetric and neurological conditions, including headache-like symptoms. Modern pharmaceutical development began in 1926 with the isolation of ergotamine, the direct precursor to DHE. Ergotamine’s utility was limited by significant side effects (nausea, vomiting, cardiovascular effects) and erratic absorption, driving the quest for safer derivatives [1] [2].
In 1943, Stoll and Hofmann achieved the catalytic hydrogenation of ergotamine to create DHE, the 45th experimental modification in their series (hence the original brand name D.H.E. 45®). This process saturated the 9-10 double bond of ergotamine, yielding a semi-synthetic derivative with critical pharmacological differences:
Table 1: Key Structural and Pharmacological Differences: Ergotamine vs. Dihydroergotamine
Property | Ergotamine | Dihydroergotamine (DHE) |
---|---|---|
Chemical Modification | Base compound | 9,10-Hydrogenation |
5-HT1B Affinity | Moderate | High (10-fold increase) |
Vasoconstrictive Activity | Strong | Moderate |
Alpha-Adrenergic Activity | Weak antagonist | Potent antagonist |
Bioavailability (Non-oral) | Variable | Consistent (IV/IM routes) |
Initially investigated as an antihypertensive due to its alpha-adrenergic blockade, DHE’s therapeutic focus shifted after the Mayo Clinic demonstrated its efficacy in terminating migraine attacks in the 1940s. DHE’s mechanisms in migraine include:
This multimodal action established DHE as a superior alternative to ergotamine, with fewer side effects and reliable efficacy in status migrainosus and cluster headaches [1].
DHE’s regulatory journey reflects evolving formulation technologies and clinical needs:
Table 2: Key Regulatory Milestones for Dihydroergotamine Formulations
Year | Formulation | Regulatory Event | Clinical Impact |
---|---|---|---|
1946 | D.H.E. 45® (IV) | Initial FDA approval | First specific migraine IV therapy |
1950s | Intramuscular formulation | Global adoption in Europe | Expanded use in emergency settings |
1997 | Migranal® (nasal spray) | FDA approval | First non-injectable DHE option |
2021 | Trudhesa® (POD® nasal) | FDA approval | Enhanced nasal bioavailability |
2023–Present | Sublingual films, microneedle patches | Phase III trials (e.g., NCT04275166) | Addressing bioavailability and usability challenges |
Pharmacological Differentiation & Receptor Interaction Profile
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7